4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile
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Overview
Description
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group, a hydroxyl group, a p-tolyl group, and a carbonitrile group attached to a pyridine ring. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate (Cu(OTf)2) as the catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, and acetonitrile (CH3CN) as the solvent at 35°C .
Industrial Production Methods
Industrial production of this compound may involve simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of trifluoromethylated pyridine derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Trifluoromethyl)-2-oxo-6-p-tolylpyridine-3-carbonitrile.
Reduction: Formation of 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its enhanced lipophilicity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The hydroxyl and carbonitrile groups may also participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group and a hydroxyl group attached to a benzene ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a fluorine atom attached to a pyridine ring.
α-(Trifluoromethyl)styrene: Contains a trifluoromethyl group attached to a styrene moiety
Uniqueness
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer enhanced lipophilicity, metabolic stability, and pharmacokinetic properties. This makes it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBWSHEZJTXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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